trans-N-Methoxy-N-methyl-2-(trifluoromethyl)cyclopropanecarboxamide
Overview
Description
“trans-N-Methoxy-N-methyl-2-(trifluoromethyl)cyclopropanecarboxamide” is a chemical compound with the empirical formula C7H10F3NO2 . It is a part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery researchers .
Molecular Structure Analysis
The molecular weight of this compound is 197.16 . The SMILES string representation isCON(C)C(=O)[C@H]1C[C@@H]1C(F)(F)F
. This provides a textual representation of the compound’s structure. Physical And Chemical Properties Analysis
This compound is a solid . It has a density of 1.3±0.1 g/cm3 . The boiling point is 160.8±43.0 °C at 760 mmHg . Unfortunately, the melting point is not available .Scientific Research Applications
1. Enzyme-Catalyzed Oxidative Rearrangement
Research by Lu, Yang, and Silverman (1996) demonstrated the synthesis of a compound closely related to trans-N-Methoxy-N-methyl-2-(trifluoromethyl)cyclopropanecarboxamide, which served as a substrate and inactivator of mitochondrial beef liver monoamine oxidase (MAO). This study provided insights into the oxidative rearrangement catalyzed by MAO, crucial for understanding enzyme mechanisms and designing enzyme inhibitors (Lu, Yang, & Silverman, 1996).
2. Photoinduced Intramolecular Charge Transfer
Yang, Liau, Wang, and Hwang (2004) explored the photochemical behavior of compounds related to this compound, focusing on the substituent-dependent formation of a twisted intramolecular charge transfer (TICT) state. This research is significant for understanding the photochemical properties of similar molecules (Yang, Liau, Wang, & Hwang, 2004).
3. Multigram Synthesis Method
Yarmolchuk et al. (2012) developed an efficient method for the multigram synthesis of trans-2-(Trifluoromethyl)cyclopropylamine, a compound structurally related to this compound. This synthesis method is crucial for large-scale production and further research applications (Yarmolchuk et al., 2012).
4. Kinetics of Cyclopropylcarbinyl Radical Ring Openings
The study by Horner, Tanaka, and Newcomb (1998) investigated the kinetics of cyclopropylcarbinyl radical ring openings, using molecules similar to this compound. This research aids in understanding the behavior of cyclopropylcarbinyl radicals, which is essential in organic chemistry and reaction mechanisms (Horner, Tanaka, & Newcomb, 1998).
5. Larvicidal Properties of Cyclopropylcarboxamides
Taylor, Hall, and Vedres (1998) synthesized carboxamide derivatives of a compound structurally similar to this compound and evaluated their larvicidal properties. This research is significant for developing new insecticides and understanding the biological activity of cyclopropylcarboxamides (Taylor, Hall, & Vedres, 1998).
properties
IUPAC Name |
(1S,2S)-N-methoxy-N-methyl-2-(trifluoromethyl)cyclopropane-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3NO2/c1-11(13-2)6(12)4-3-5(4)7(8,9)10/h4-5H,3H2,1-2H3/t4-,5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULYLGHYOCDXXMC-WHFBIAKZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1CC1C(F)(F)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C(=O)[C@H]1C[C@@H]1C(F)(F)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401146700 | |
Record name | rel-(1R,2R)-N-Methoxy-N-methyl-2-(trifluoromethyl)cyclopropanecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401146700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1369338-93-1 | |
Record name | rel-(1R,2R)-N-Methoxy-N-methyl-2-(trifluoromethyl)cyclopropanecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1369338-93-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | rel-(1R,2R)-N-Methoxy-N-methyl-2-(trifluoromethyl)cyclopropanecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401146700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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